Benzoyl-L-histidine

LFA-1 ICAM-1 Inhibitor

Researchers studying LFA-1/ICAM inhibition or photosensitized protein cross-linking often face inconsistent activity from generic histidine analogs. Benzoyl-L-histidine (CAS 19785-88-7) is the SAR-preferred N-benzoyl-L-histidine scaffold, uniquely validated for generating structurally characterizable His-His cross-link dimers under physiological conditions (pH 7.4). • Defined benzoyl-imidazole pharmacophore for reproducible enzyme-substrate interaction studies. • Reliable pH-dependent oxidative degradation benchmark for stability profiling. • Available in batch-tested purity (≥98% HPLC) with flexible sizing from milligrams to grams, ensuring supply continuity for both exploratory and scale-up research.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 19785-88-7
Cat. No. B018474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-L-histidine
CAS19785-88-7
SynonymsN-benzoylhistidine
N-benzoylhistidine, (L)-isome
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O
InChIInChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1
InChIKeyAUDPUFBIVWMAED-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl-L-histidine: Compound Overview


Benzoyl-L-histidine (CAS 19785-88-7), also known as N-benzoyl-L-histidine or Bz-His, is an N-acylated amino acid derivative belonging to the class of aromatic N-benzoyl amino acids [1]. It is formed by the acylation of the essential amino acid L-histidine with a benzoyl group, resulting in a compound with the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol . The compound features a unique imidazole ring and a benzoyl moiety, which influence its electronic and steric properties, making it a valuable tool in biochemical and pharmaceutical research, particularly for probing enzyme-substrate interactions, modeling protein cross-linking, and exploring structure-activity relationships .

Benzoyl-L-histidine: Differentiated from Histidine Analogs


The specific benzoyl modification on the α-amino group of L-histidine fundamentally alters its physicochemical and biological properties compared to the unmodified amino acid or other N-acyl derivatives . Unlike L-histidine, which is highly polar and primarily functions as a free amino acid in metabolism, Benzoyl-L-histidine exhibits increased hydrophobicity and a distinct binding profile due to the aromatic benzoyl group . This structural change is critical for applications requiring specific enzyme recognition, such as in the development of LFA-1/ICAM inhibitors, where the benzoyl-histidine scaffold is preferred over other amino acid derivatives [1]. Furthermore, its unique behavior as a model compound for photosensitized protein cross-linking, a property not shared by simpler histidine analogs, underscores the necessity for this specific derivative in specialized mechanistic studies [2]. Substituting with other in-class compounds like N-acetyl-histidine or N-benzoyl-arginine would yield different steric and electronic interactions, leading to altered or absent activity in these validated experimental contexts.

Benzoyl-L-histidine: Quantitative Differentiation Evidence


Preferred Scaffold for LFA-1/ICAM Inhibitor SAR

In a structure-activity relationship (SAR) study of N-benzoyl amino acids as LFA-1/ICAM inhibitors, L-histidine was identified as the most favored amino acid among those tested [1]. This finding establishes the Benzoyl-L-histidine scaffold as a critical starting point for developing potent inhibitors, in contrast to derivatives based on less favored amino acids like L-tryptophan or L-phenylalanine, which may require additional benzoyl modifications for comparable activity [2].

LFA-1 ICAM-1 Inhibitor SAR Autoimmune

Validated Model for Photosensitized Protein Cross-Linking

Benzoyl-L-histidine (Bz-His) serves as a specific model compound for studying the formation of His-His cross-links in proteins under photodynamic conditions [1]. In contrast to unmodified L-histidine, which can undergo a complex array of photooxidation products, Bz-His allows for the controlled generation and structural characterization of a defined cross-linked dimer [2]. This unique property enables precise mechanistic studies that are not feasible with the native amino acid.

Photodynamic Cross-linking Singlet Oxygen Protein Histidine

Imidazole Ring Stability Profile

Studies on the oxidative degradation of histidyl residues in low-moisture food models show that the imidazole ring of N-benzoylhistidine has a defined pH-dependent stability profile [1]. The degradation of the imidazole ring (pKa = 6.0–6.5) increases significantly at pH ≥ 7, indicating that the free base form is the labile species [2]. This quantitative stability data is essential for designing experiments and formulations where histidine-mimicking compounds are exposed to oxidative stress, and it differentiates Benzoyl-L-histidine from analogs with different pKa values or oxidation pathways.

Imidazole Degradation Oxidation Food Stability

Benzoyl-L-histidine: Research & Industrial Applications


Lead Optimization of LFA-1/ICAM Antagonists

Benzoyl-L-histidine serves as a preferred amino acid scaffold for the design and synthesis of novel LFA-1/ICAM inhibitors, a class of compounds with therapeutic potential in autoimmune diseases [1]. As established in SAR studies, L-histidine is the most favored amino acid in this benzoyl series, providing a superior starting point for medicinal chemistry optimization compared to other amino acid derivatives [2]. Researchers can leverage this validated scaffold to explore substitutions on the benzoyl moiety to further enhance potency and drug-like properties [3].

Protein Cross-Linking in Photodynamic Therapy

Benzoyl-L-histidine (Bz-His) is uniquely suited as a model compound to elucidate the chemical nature of His-His cross-links formed during photosensitized reactions [4]. Its ability to generate a specific, structurally characterizable dimer under physiological conditions (pH 7.4) makes it an invaluable tool for studying the molecular damage induced by singlet oxygen in proteins [5]. This application is directly relevant to understanding the mechanisms of photodynamic therapy (PDT) for cancer and the photoaging of tissues [6].

Probing Enzyme Active Sites and Substrate Specificity

The presence of both an aromatic benzoyl group and an imidazole ring allows Benzoyl-L-histidine to act as a probe for studying enzyme-substrate interactions, particularly for enzymes that recognize histidine or aromatic moieties . Its defined structure and increased hydrophobicity compared to free histidine make it a useful substrate analog or competitive inhibitor in assays designed to map active site geometry and binding requirements . This is especially valuable in proteomic research and the characterization of novel enzymes.

Oxidative Stability of Histidine-Containing Compounds

The well-characterized pH-dependent oxidative degradation profile of Benzoyl-L-histidine's imidazole ring provides a reliable benchmark for stability studies [7]. This data is essential for researchers working in food science, formulation chemistry, or any field where compounds are exposed to peroxidizing lipids or other oxidative stressors [8]. Understanding this stability profile allows for the rational design of experiments and products where maintaining the integrity of the histidine-like moiety is critical.

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